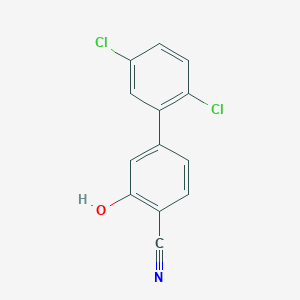
2-Cyano-4-(2,5-dichlorophenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-4-(2,5-dichlorophenyl)phenol, 95% (2C4DCPP) is an aromatic chemical compound that has been studied for its potential applications in various scientific research fields. It has been used in the synthesis of dyes, pharmaceuticals, and other organic compounds. It has also been studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
2-Cyano-4-(2,5-dichlorophenyl)phenol, 95% has been studied for its potential applications in various scientific research fields. It has been used in the synthesis of dyes, pharmaceuticals, and other organic compounds. It has also been studied for its ability to inhibit the growth of certain bacteria and fungi. It has also been used in the synthesis of polymers and other materials.
Wirkmechanismus
2-Cyano-4-(2,5-dichlorophenyl)phenol, 95% acts as an inhibitor of certain enzymes, such as cytochrome P450, and inhibits the growth of certain bacteria and fungi. It has also been found to have antioxidant activity, which may be beneficial in the prevention of certain diseases.
Biochemical and Physiological Effects
2-Cyano-4-(2,5-dichlorophenyl)phenol, 95% has been studied for its biochemical and physiological effects. It has been found to have anti-inflammatory, anti-bacterial, and anti-fungal properties. It has also been found to have antioxidant activity, which may be beneficial in the prevention of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-Cyano-4-(2,5-dichlorophenyl)phenol, 95% has several advantages for lab experiments. It is relatively inexpensive and easy to obtain. It is also easy to synthesize and purify. However, it has some limitations. It is not very soluble in water, and it has a low solubility in organic solvents. It is also toxic and should be handled with caution.
Zukünftige Richtungen
There are several potential future directions for 2-Cyano-4-(2,5-dichlorophenyl)phenol, 95% research. It could be used in the synthesis of new materials, such as polymers and nanomaterials. It could also be studied for its potential applications in drug delivery and cancer treatment. It could also be studied for its potential use as an antioxidant and anti-inflammatory agent. Additionally, it could be studied for its potential use in the synthesis of new pharmaceuticals and other organic compounds. Finally, it could be studied for its potential use in environmental remediation.
Synthesemethoden
2-Cyano-4-(2,5-dichlorophenyl)phenol, 95% is synthesized by reacting 2,5-dichloroaniline with cyanoacetic acid in an aqueous solution. This reaction produces a white crystalline solid, which is then purified and recrystallized to obtain a 95% pure product.
Eigenschaften
IUPAC Name |
5-(2,5-dichlorophenyl)-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NO/c14-10-2-3-12(15)11(6-10)8-1-4-13(17)9(5-8)7-16/h1-6,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBNPECGZRSLDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)Cl)Cl)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684905 |
Source


|
| Record name | 2',5'-Dichloro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4-(2,5-dichlorophenyl)phenol | |
CAS RN |
1261983-65-6 |
Source


|
| Record name | 2',5'-Dichloro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














